molecular formula C15H14N2O3S2 B2772691 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097935-28-7

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2772691
CAS No.: 2097935-28-7
M. Wt: 334.41
InChI Key: GZGPPMDGZFGECT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, which are then linked to the pyridine ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and thiophene rings facilitate binding through π-π interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of three different heterocyclic rings in its structure. This combination provides a diverse range of chemical reactivity and biological activity, making it more versatile compared to compounds with only one or two heterocyclic rings.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,13-3-1-6-16-9-13)17-10-14(12-5-8-21-11-12)15-4-2-7-20-15/h1-9,11,14,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGPPMDGZFGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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